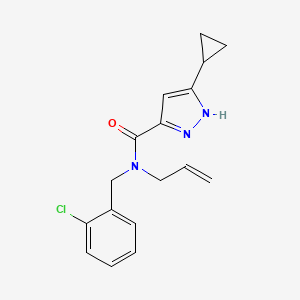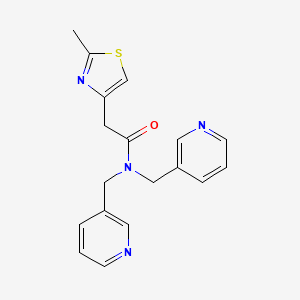
N-allyl-N-(2-chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxamide
Descripción general
Descripción
N-allyl-N-(2-chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxamide, also known as CTAP, is a compound that has gained significant attention in the scientific community due to its potential as a research tool in the field of opioid receptors. CTAP is a highly selective antagonist of the delta opioid receptor (DOR), which plays a crucial role in pain modulation and addiction.
Mecanismo De Acción
N-allyl-N-(2-chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxamide acts as a selective antagonist of DOR by binding to the receptor and preventing the activation of downstream signaling pathways. This results in the inhibition of DOR-mediated effects, such as pain modulation and addiction.
Biochemical and Physiological Effects
N-allyl-N-(2-chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxamide has been shown to have significant effects on pain modulation and addiction. Studies have demonstrated that N-allyl-N-(2-chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxamide can block the analgesic effects of DOR agonists, indicating its potential as a therapeutic agent for pain management. Additionally, N-allyl-N-(2-chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-allyl-N-(2-chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxamide is its high selectivity for DOR, which allows for specific targeting of this receptor in lab experiments. Additionally, N-allyl-N-(2-chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxamide has been shown to have a high affinity for DOR, making it a potent antagonist. However, one limitation of N-allyl-N-(2-chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxamide is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on N-allyl-N-(2-chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective DOR antagonists based on the structure of N-allyl-N-(2-chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxamide. Additionally, N-allyl-N-(2-chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxamide could be used in combination with other compounds to investigate the interactions between different opioid receptors and their downstream signaling pathways. Finally, N-allyl-N-(2-chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxamide could be used to study the role of DOR in other neurological disorders, such as depression and anxiety.
Aplicaciones Científicas De Investigación
N-allyl-N-(2-chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxamide is a valuable research tool in the field of opioid receptors. Its high selectivity for DOR makes it an ideal compound for studying the physiological and biochemical effects of DOR activation and inhibition. N-allyl-N-(2-chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxamide has been used in numerous studies to investigate the role of DOR in pain modulation, addiction, and other neurological disorders.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-cyclopropyl-N-prop-2-enyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c1-2-9-21(11-13-5-3-4-6-14(13)18)17(22)16-10-15(19-20-16)12-7-8-12/h2-6,10,12H,1,7-9,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGHVJOQKMCKEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC=CC=C1Cl)C(=O)C2=NNC(=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[1'-(3-methylphenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}-2-propanol trifluoroacetate (salt)](/img/structure/B3804898.png)
![N-(2-chloro-6-fluorobenzyl)-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B3804905.png)
methanone](/img/structure/B3804920.png)
![5-{1-[3-(2-thienyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3804925.png)
![N-{3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B3804929.png)
![3-methyl-4-[3-(1-pyrrolidin-1-ylethyl)phenyl]pyridine](/img/structure/B3804935.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B3804949.png)
![7-(3-methoxybenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3804950.png)
![(8R*,9aS*)-8-hydroxy-2-[(2-propyl-1,3-thiazol-4-yl)methyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3804956.png)
![2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B3804961.png)

![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B3804974.png)
![2-{[2-(2-methyl-1H-imidazol-1-yl)benzyl]amino}-N-(4-methylphenyl)propanamide](/img/structure/B3804997.png)
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8-fluoroquinoline-2-carboxamide](/img/structure/B3805001.png)